molecular formula C11H14O B7977044 3-(3-Ethoxyphenyl)-1-propene

3-(3-Ethoxyphenyl)-1-propene

Cat. No.: B7977044
M. Wt: 162.23 g/mol
InChI Key: UDFXQWLVBPLASH-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-1-propene: is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of an ethoxy group attached to the phenyl ring at the third position and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 3-(3-Ethoxyphenyl)-1-propene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 3-ethoxyphenylboronic acid can be coupled with 1-bromo-1-propene under mild conditions to yield the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Ethoxyphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3-(3-ethoxyphenyl)propane using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: 3-(3-Ethoxyphenyl)propane.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

3-(3-Ethoxyphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis .

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for various receptors, influencing biological pathways and potentially leading to the development of new therapeutic agents .

Industry:

The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 3-(3-Ethoxyphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    3-(4-Ethoxyphenyl)-1-propene: Similar structure but with the ethoxy group at the fourth position.

    3-(3-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness:

3-(3-Ethoxyphenyl)-1-propene is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs .

Properties

IUPAC Name

1-ethoxy-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-6-10-7-5-8-11(9-10)12-4-2/h3,5,7-9H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFXQWLVBPLASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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